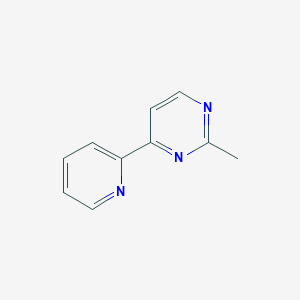
2-Methyl-4-(pyridin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(pyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2-Methyl-4-(pyridin-2-yl)pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance the compound's potency against various cancer cell lines. The presence of the pyridine moiety is believed to contribute to improved interactions with biological targets, leading to increased efficacy in inhibiting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against a range of bacteria and fungi, including strains of Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Enzyme Inhibition
this compound has been identified as a potential inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition may provide therapeutic benefits in conditions characterized by excessive fibrosis, such as pulmonary fibrosis and liver cirrhosis .
Organic Synthesis Applications
Building Block in Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new pharmaceuticals and materials.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and other advanced materials. Its ability to form coordination complexes with metals can be utilized in creating novel materials with specific electronic or optical properties .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of various derivatives of this compound against different cancer cell lines. The findings revealed that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity, with some compounds exhibiting IC50 values lower than 100 nM against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound showed that derivatives with specific functional groups had improved activity against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the pyrimidine framework, addressing the growing concern over antibiotic resistance .
Data Tables
Eigenschaften
CAS-Nummer |
25194-63-2 |
|---|---|
Molekularformel |
C10H9N3 |
Molekulargewicht |
171.2 g/mol |
IUPAC-Name |
2-methyl-4-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C10H9N3/c1-8-11-7-5-10(13-8)9-4-2-3-6-12-9/h2-7H,1H3 |
InChI-Schlüssel |
JYQGKGKUSWYLIW-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
Kanonische SMILES |
CC1=NC=CC(=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















